Cas no 946205-39-6 (N-(2,4-dichlorophenyl)-4-{(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxymethyl}benzamide)

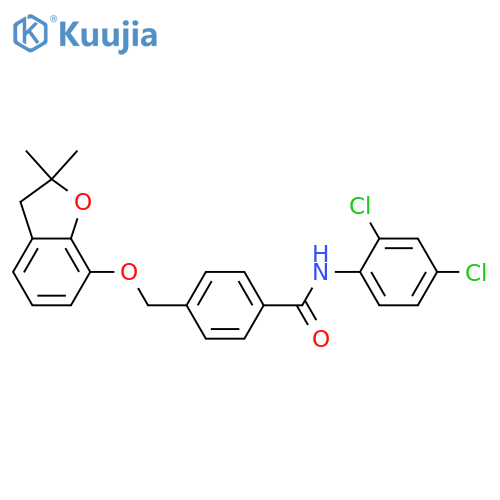

946205-39-6 structure

商品名:N-(2,4-dichlorophenyl)-4-{(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxymethyl}benzamide

N-(2,4-dichlorophenyl)-4-{(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxymethyl}benzamide 化学的及び物理的性質

名前と識別子

-

- N-(2,4-dichlorophenyl)-4-{(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxymethyl}benzamide

- N-(2,4-dichlorophenyl)-4-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxymethyl]benzamide

- 946205-39-6

- N-(2,4-dichlorophenyl)-4-(((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)methyl)benzamide

- N-(2,4-dichlorophenyl)-4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}benzamide

- AKOS004952283

- F2205-0374

-

- インチ: 1S/C24H21Cl2NO3/c1-24(2)13-17-4-3-5-21(22(17)30-24)29-14-15-6-8-16(9-7-15)23(28)27-20-11-10-18(25)12-19(20)26/h3-12H,13-14H2,1-2H3,(H,27,28)

- InChIKey: LZEIRVCFVFKTSL-UHFFFAOYSA-N

- ほほえんだ: C(NC1=CC=C(Cl)C=C1Cl)(=O)C1=CC=C(COC2=C3OC(C)(C)CC3=CC=C2)C=C1

計算された属性

- せいみつぶんしりょう: 441.0898489g/mol

- どういたいしつりょう: 441.0898489g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 30

- 回転可能化学結合数: 5

- 複雑さ: 593

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 47.6Ų

- 疎水性パラメータ計算基準値(XlogP): 6.1

N-(2,4-dichlorophenyl)-4-{(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxymethyl}benzamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F2205-0374-1mg |

N-(2,4-dichlorophenyl)-4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}benzamide |

946205-39-6 | 90%+ | 1mg |

$54.0 | 2023-05-16 | |

| Life Chemicals | F2205-0374-3mg |

N-(2,4-dichlorophenyl)-4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}benzamide |

946205-39-6 | 90%+ | 3mg |

$63.0 | 2023-05-16 | |

| Life Chemicals | F2205-0374-2μmol |

N-(2,4-dichlorophenyl)-4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}benzamide |

946205-39-6 | 90%+ | 2μl |

$57.0 | 2023-05-16 | |

| Life Chemicals | F2205-0374-4mg |

N-(2,4-dichlorophenyl)-4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}benzamide |

946205-39-6 | 90%+ | 4mg |

$66.0 | 2023-05-16 | |

| Life Chemicals | F2205-0374-5mg |

N-(2,4-dichlorophenyl)-4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}benzamide |

946205-39-6 | 90%+ | 5mg |

$69.0 | 2023-05-16 | |

| Life Chemicals | F2205-0374-2mg |

N-(2,4-dichlorophenyl)-4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}benzamide |

946205-39-6 | 90%+ | 2mg |

$59.0 | 2023-05-16 | |

| Life Chemicals | F2205-0374-5μmol |

N-(2,4-dichlorophenyl)-4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}benzamide |

946205-39-6 | 90%+ | 5μl |

$63.0 | 2023-05-16 |

N-(2,4-dichlorophenyl)-4-{(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxymethyl}benzamide 関連文献

-

Kristin H. Loomis,Jonathan L. Kirschman,Sushma Bhosle,Ravi V. Bellamkonda,Philip J. Santangelo J. Mater. Chem. B, 2016,4, 1619-1632

-

Sarah A. Barnett,Alexander J. Blake,Neil R. Champness,Claire Wilson Chem. Commun., 2002, 1640-1641

-

Cynthia J. Olson Reichhardt,Charles Reichhardt Soft Matter, 2014,10, 6332-6338

-

Sushil Sharma,Zimu Wei,Ferdinand C. Grozema,Sanchita Sengupta Phys. Chem. Chem. Phys., 2020,22, 25514-25521

-

Zoubir El-Hachemi,Carlos Escudero,Francisco Acosta-Reyes,M. Teresa Casas,Virginia Altoe,Shaul Aloni,Gerard Oncins,Alessandro Sorrenti,Joaquim Crusats,J. Lourdes Campos,Josep M. Ribó J. Mater. Chem. C, 2013,1, 3337-3346

946205-39-6 (N-(2,4-dichlorophenyl)-4-{(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxymethyl}benzamide) 関連製品

- 486452-75-9(methyl 4-{6,7-dimethoxy-2-(4-methoxybenzoyl)-1,2,3,4-tetrahydroisoquinolin-1-ylmethoxy}benzoate)

- 851803-36-6(2-{(3-methylphenyl)methylsulfanyl}-1-(3,4,5-triethoxybenzoyl)-4,5-dihydro-1H-imidazole)

- 2649046-40-0(1-Bromo-4-(isocyanatomethyl)-2-methylbenzene)

- 2137145-07-2(tert-butyl N-(1S)-1-(5-methylpyridin-2-yl)-3-oxopropylcarbamate)

- 1461705-17-8(1-methyl-1,2,3,4-tetrahydroquinoline-8-sulfonyl chloride)

- 2171891-19-1(1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)furan-2-carbonyl-4-methoxypyrrolidine-3-carboxylic acid)

- 120466-68-4((1R)-1-(3,4,5-trimethoxyphenyl)ethan-1-ol)

- 1803890-23-4(2-(4-Chloro-1H-benzo[d]imidazol-7-yl)-2-hydroxyacetic acid)

- 221087-47-4(N-(6-Bromopyridin-2-Yl)-2,2-Dimethylpropanamide)

- 266346-59-2(9H-Fluorene, 9-(dimethylsilyl)-)

推奨される供給者

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬